4,6-Diaminotoluene-2-sulphonic acid
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Overview
Description
4,6-Diaminotoluene-2-sulphonic acid is an organic compound with the molecular formula C7H10N2O3S. It is a derivative of toluene, featuring two amino groups and a sulfonic acid group attached to the benzene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diaminotoluene-2-sulphonic acid typically involves the nitration of toluene followed by reduction and sulfonation. The nitration process introduces nitro groups into the toluene molecule, which are then reduced to amino groups.
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and reduction processes, followed by sulfonation under controlled conditions. These processes are optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diaminotoluene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be used in further chemical synthesis and industrial applications .
Scientific Research Applications
4,6-Diaminotoluene-2-sulphonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is employed in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 4,6-Diaminotoluene-2-sulphonic acid involves its interaction with various molecular targets and pathways. The amino and sulfonic acid groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. These interactions can lead to the formation of stable complexes and derivatives, which are essential for its applications in different fields .
Comparison with Similar Compounds
2,6-Diaminotoluene-4-sulfonic acid: This compound has a similar structure but differs in the position of the amino and sulfonic acid groups.
3,5-Diamino-4-methylbenzenesulfonic acid: Another similar compound with different substitution patterns on the benzene ring.
Uniqueness: 4,6-Diaminotoluene-2-sulphonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and industrial applications .
Properties
CAS No. |
85153-45-3 |
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Molecular Formula |
C7H10N2O3S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
3,5-diamino-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H10N2O3S/c1-4-6(9)2-5(8)3-7(4)13(10,11)12/h2-3H,8-9H2,1H3,(H,10,11,12) |
InChI Key |
AFUHLZJMSIKUOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1S(=O)(=O)O)N)N |
Origin of Product |
United States |
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